tert-Butyl (R,E)-3-((tert-butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxohept-6-enoate
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Overview
Description
The compound tert-butyl (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate is a complex organic molecule featuring a variety of functional groups, including tert-butyl, dimethylsilyl, fluorophenyl, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tert-butyl(dimethyl)silyl ether: This step involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Introduction of the fluorophenyl group: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a suitable halide precursor.
Formation of the pyrimidinyl group: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Final assembly: The final step involves the coupling of the intermediate products to form the desired compound, often using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
The compound tert-butyl (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (mCPBA) to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium azide (NaN3) or potassium cyanide (KCN) to introduce new functional groups.
Common Reagents and Conditions
Oxidation: mCPBA, H2O2, KMnO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaN3, KCN, R-X (alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA can yield epoxides, while reduction with NaBH4 can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be used in the development of new pharmaceuticals. Its unique structure could allow it to interact with specific biological targets, making it a potential candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets could make it useful in the treatment of various diseases.
Industry
In industry, the compound could be used in the development of new materials. Its unique properties could make it useful in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other proteins. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-chlorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate
- tert-butyl (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-bromophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate
Uniqueness
The uniqueness of tert-butyl (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and bioactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C32H48FN3O6SSi |
---|---|
Molecular Weight |
649.9 g/mol |
IUPAC Name |
tert-butyl (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate |
InChI |
InChI=1S/C32H48FN3O6SSi/c1-21(2)28-26(29(22-13-15-23(33)16-14-22)35-30(34-28)36(9)43(10,39)40)18-17-24(37)19-25(20-27(38)41-31(3,4)5)42-44(11,12)32(6,7)8/h13-18,21,25H,19-20H2,1-12H3/b18-17+/t25-/m1/s1 |
InChI Key |
CSFUQLGUPSGTKK-NUOQETRUSA-N |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C(=O)C[C@H](CC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
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